molecular formula C6H16Cl2N2O2 B1628361 DL-Lysine-2-13C dihydrochloride CAS No. 286437-17-0

DL-Lysine-2-13C dihydrochloride

Cat. No. B1628361
CAS RN: 286437-17-0
M. Wt: 220.1 g/mol
InChI Key: JBBURJFZIMRPCZ-XLCWSWKCSA-N
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Description

DL-Lysine-2-13C dihydrochloride is a stable isotope-labeled compound that is widely used in scientific research. It is a derivative of lysine, a non-essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The stable isotope-labeled compound is used in a range of applications, including metabolic labeling, proteomics, and metabolic flux analysis.

Mechanism of Action

DL-Lysine-2-13C dihydrochloride works by incorporating into newly synthesized proteins and other biomolecules. The labeled compound can be detected using mass spectrometry, allowing researchers to track the metabolic fate of the labeled molecules.
Biochemical and Physiological Effects:
DL-Lysine-2-13C dihydrochloride is a non-toxic compound that does not have any known biochemical or physiological effects. It is well-tolerated by cells and tissues and does not interfere with normal metabolic processes.

Advantages and Limitations for Lab Experiments

The stable isotope-labeled compound offers several advantages for scientific research. It allows researchers to track the metabolic fate of newly synthesized biomolecules with high sensitivity and specificity. The labeled compound is also compatible with a range of analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
However, there are also some limitations associated with the use of DL-Lysine-2-13C dihydrochloride. The stable isotope labeling can alter the physical and chemical properties of the labeled molecules, which may affect their biological activity. The cost of the stable isotope-labeled compound is also relatively high, which may limit its use in some research applications.

Future Directions

DL-Lysine-2-13C dihydrochloride has a range of potential future applications in scientific research. One promising area is the use of stable isotope labeling for metabolic flux analysis, which can provide insights into the metabolic pathways and fluxes in cells and tissues. The stable isotope-labeled compound can also be used in the development of new drugs and therapies, particularly in the field of cancer research.
Conclusion:
In conclusion, DL-Lysine-2-13C dihydrochloride is a stable isotope-labeled compound that has a range of applications in scientific research. The compound is synthesized using stable isotope-labeled precursors and is widely used as a metabolic tracer in a range of research applications. While there are some limitations associated with the use of the compound, its potential future applications in metabolic flux analysis and drug development make it an important tool for scientific research.

Scientific Research Applications

DL-Lysine-2-13C dihydrochloride is widely used in scientific research as a metabolic tracer. It is used to label proteins, peptides, and other biomolecules to track their metabolic fate in cells and tissues. The stable isotope-labeled compound is also used in proteomics to identify and quantify proteins in complex mixtures.

properties

IUPAC Name

2,6-diamino(213C)hexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i5+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-XLCWSWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[13CH](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583876
Record name (2-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Lysine-2-13C dihydrochloride

CAS RN

286437-17-0
Record name (2-~13~C)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Lysine-2-13C dihydrochloride
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DL-Lysine-2-13C dihydrochloride
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DL-Lysine-2-13C dihydrochloride
Reactant of Route 4
DL-Lysine-2-13C dihydrochloride
Reactant of Route 5
DL-Lysine-2-13C dihydrochloride
Reactant of Route 6
DL-Lysine-2-13C dihydrochloride

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